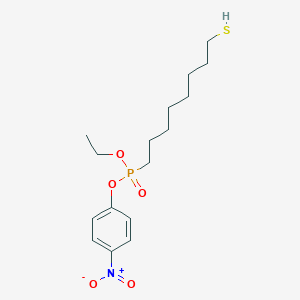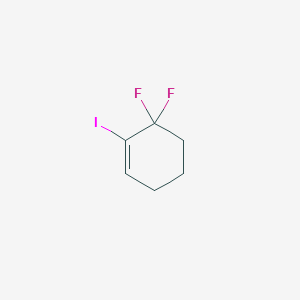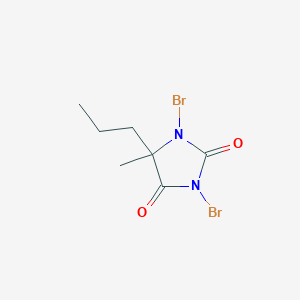![molecular formula C8H10O3 B14252035 8,8a-Dihydro-2H,4H,5aH-oxeto[3,2-d][1,3]benzodioxole CAS No. 370884-25-6](/img/structure/B14252035.png)
8,8a-Dihydro-2H,4H,5aH-oxeto[3,2-d][1,3]benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,8a-Dihydro-2H,4H,5aH-oxeto[3,2-d][1,3]benzodioxole is a heterocyclic compound with a unique structure that includes an oxetane ring fused to a benzodioxole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,8a-Dihydro-2H,4H,5aH-oxeto[3,2-d][1,3]benzodioxole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid . This method can be adapted to produce various derivatives of the compound by altering the substituents on the anthranilic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
8,8a-Dihydro-2H,4H,5aH-oxeto[3,2-d][1,3]benzodioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the oxetane ring or the benzodioxole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that stabilize the intermediate products.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could produce a wide range of functionalized benzodioxole compounds.
Aplicaciones Científicas De Investigación
8,8a-Dihydro-2H,4H,5aH-oxeto[3,2-d][1,3]benzodioxole has several applications in scientific research:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Mecanismo De Acción
The mechanism of action of 8,8a-Dihydro-2H,4H,5aH-oxeto[3,2-d][1,3]benzodioxole is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. These interactions can alter biological pathways, leading to the compound’s observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydro-2H-1,3-benzoxazines: These compounds share a similar benzodioxole structure but differ in the presence of an oxazine ring instead of an oxetane ring.
Benzothiadiazines: These compounds have a benzodioxole moiety but include a sulfur atom in their structure, leading to different chemical properties and applications.
Uniqueness
8,8a-Dihydro-2H,4H,5aH-oxeto[3,2-d][1,3]benzodioxole is unique due to its oxetane ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for developing new materials and pharmaceuticals.
Propiedades
Número CAS |
370884-25-6 |
|---|---|
Fórmula molecular |
C8H10O3 |
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
3,9,11-trioxatricyclo[6.3.0.01,4]undec-6-ene |
InChI |
InChI=1S/C8H10O3/c1-2-6-8(4-9-6)7(3-1)10-5-11-8/h1,3,6-7H,2,4-5H2 |
Clave InChI |
CAZRLRJECIBCDU-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2C3(C1OC3)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Formamide, N-[[(4-methylphenyl)sulfonyl]-3-thienylmethyl]-](/img/structure/B14251956.png)
![3h-[1,2,4]Oxadiazolo[4,3-d][1,4]oxazepine](/img/structure/B14251963.png)

![Aziridine, 2,2,3,3-tetramethyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14251976.png)
![2-methoxy-4-methyl-1-[(2S)-6-methylhept-5-en-2-yl]benzene](/img/structure/B14251979.png)
![Benzene, [[(2,2,3,3-tetrafluoropropyl)sulfonyl]methyl]-](/img/structure/B14251985.png)
![5-Hexyn-2-ol, 1-[(4-methoxyphenyl)methoxy]-, (2S)-](/img/structure/B14251989.png)


![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-4-methoxybenzamide](/img/structure/B14252018.png)



![Benzaldehyde, 3,4-bis[2-(2-hydroxyethoxy)ethoxy]-](/img/structure/B14252053.png)
